2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
This compound features a benzo[d][1,3]dioxole moiety linked via a carboxamide group to a 5,6-dihydro-4H-cyclopenta[d]thiazole scaffold. The cyclopenta[d]thiazole core is further substituted with a carboxamide group bearing a 4-phenylbutan-2-yl chain. Its structural complexity arises from the fused bicyclic thiazole system and the dual carboxamide functionalities, which may influence its pharmacokinetic properties and biological interactions.
Properties
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S/c1-15(7-8-16-5-3-2-4-6-16)26-24(30)18-10-12-21-22(18)27-25(33-21)28-23(29)17-9-11-19-20(13-17)32-14-31-19/h2-6,9,11,13,15,18H,7-8,10,12,14H2,1H3,(H,26,30)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJZSRBIQTVMNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-phenylbutan-2-yl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antioxidant, and other pharmacological effects.
Chemical Structure
The compound's structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. The presence of the cyclopenta[d]thiazole ring further enhances its potential pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the benzodioxole structure exhibit significant anticancer properties. For instance, a related compound was shown to reduce α-fetoprotein secretion in Hep3B liver cancer cells significantly. Specifically, it decreased the secretion from 2519.17 ng/ml in untreated cells to 1625.8 ng/ml .
Cell Cycle Analysis:
The compound induced cell cycle arrest in the G2-M phase, which is crucial for inhibiting cancer cell proliferation. The percentage of cells in the G2-M phase increased to 8.07% with treatment compared to 7.4% with doxorubicin, a standard chemotherapy agent .
Antioxidant Activity
Antioxidant assays using the DPPH method indicated that compounds with the benzodioxole moiety possess notable antioxidant activities. The synthesized compounds showed varying degrees of effectiveness compared to Trolox, a well-known antioxidant .
Study 1: Anticancer Evaluation
A study conducted by Hawash et al. synthesized several benzodioxole derivatives and evaluated their biological activities against various cancer cell lines. Compound 2a exhibited potent anticancer activity against Hep3B cells and was found to induce significant changes in cell cycle dynamics .
| Compound | IC50 (µM) | Effect on α-FP (ng/ml) | G2-M Phase (%) |
|---|---|---|---|
| 2a | Not specified | 1625.8 | 8.07 |
| Doxorubicin | Not specified | 2519.17 | 7.4 |
Study 2: Antioxidant Evaluation
In vitro antioxidant activity was assessed using the DPPH assay across several synthesized compounds. The results indicated that while some compounds showed promising antioxidant capabilities, their effectiveness varied widely depending on structural modifications.
The mechanisms underlying the biological activities of this compound likely involve multiple pathways:
- Anticancer Mechanism: The ability to induce cell cycle arrest and apoptosis in cancer cells suggests that it may interact with specific cellular pathways involved in tumor growth and survival.
- Antioxidant Mechanism: The reduction of oxidative stress markers indicates that the compound may scavenge free radicals or enhance endogenous antioxidant defenses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Core Scaffolds
The compound’s unique cyclopenta[d]thiazole core distinguishes it from simpler thiazole or triazole derivatives. Below is a comparative analysis with key analogs:
Key Observations:
- Substituent Effects :
- The 4-phenylbutan-2-yl chain may improve lipophilicity, aiding membrane permeability versus shorter alkyl/aryl chains in analogs (e.g., 4-fluorophenyl in ).
- The benzo[d][1,3]dioxole group (a methylenedioxy bridge) could enhance metabolic stability relative to electron-withdrawing groups (e.g., bromo in compound 41 ).
Spectral and Structural Confirmation
- IR Spectroscopy : The target compound’s IR spectrum would show:
- NMR : Expected signals include:
Preparation Methods
Cyclization of Thioamide Precursors
The cyclopenta[d]thiazole scaffold is constructed via Hantzsch thiazole synthesis or intramolecular cyclization :
- Starting material : Methyl 3-chloro-2,4-dioxo-4-phenylbutanoate (or analogous derivatives).
- Reaction : Treatment with thioamide derivatives (e.g., 1-pyrrolidinecarbothioamide) in methanol under reflux (4–6 h).
- Mechanism : Nucleophilic substitution at the α-carbon of the keto group, followed by cyclodehydration.
Example :
Methyl 3-chloro-2,4-dioxo-4-phenylbutanoate + 1-pyrrolidinecarbothioamide
→ Methyl 5-benzoyl-2-(pyrrolidin-1-yl)thiazole-4-carboxylate (Yield: 78–85%)
Functionalization of the Thiazole Ring
- Hydrazinolysis : Refluxing the methyl ester intermediate with hydrazine hydrate in ethanol yields the 4,5-dihydrothiazolo[4,5-d]pyridazin-4-one derivative.
- Amidation : The ester group is hydrolyzed to a carboxylic acid and converted to the carboxamide using mixed-anhydride or coupling reagents.
Introduction of the Benzo[d]dioxole-5-carboxamido Group
Synthesis of Benzo[d]dioxole-5-carboxylic Acid
Activation and Coupling
- Activation : The carboxylic acid is converted to an acid chloride (SOCl₂, reflux) or activated ester (e.g., NHS ester).
- Amidation : Reacted with the cyclopenta[d]thiazole-4-amine intermediate under basic conditions (e.g., Et₃N, DMF).
Incorporation of the N-(4-Phenylbutan-2-yl) Substituent
Synthesis of 4-Phenylbutan-2-amine
Final Amidation Step
- Coupling : The cyclopenta[d]thiazole-4-carboxylic acid is reacted with 4-phenylbutan-2-amine using EDCl/HOBt or DCC in dichloromethane (RT, 12 h).
- Purification : Column chromatography (SiO₂, EtOAc/hexane) isolates the product (Yield: 65–75%).
Optimization and Challenges
Key Challenges
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves multi-step organic reactions, including:
- Condensation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives with cyclopenta[d]thiazole intermediates using coupling agents (e.g., EDC or DCC) in solvents like DMF or DMSO .
- Purification via recrystallization or chromatography to achieve ≥95% purity, with reaction progress monitored by thin-layer chromatography (TLC) or HPLC .
Q. How is the compound characterized for structural confirmation and purity?
Key techniques include:
- Spectroscopy : NMR (¹H/¹³C) and FT-IR to verify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) and aromatic protons .
- Chromatography : HPLC with UV detection for purity assessment, using C18 columns and acetonitrile/water gradients .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion) .
Q. What are the recommended storage conditions and stability profiles?
- Store at 2–8°C in airtight, light-resistant containers to prevent degradation.
- Stability tests show sensitivity to extreme pH (<3 or >10) and prolonged exposure to humidity, necessitating desiccants .
Advanced Research Questions
Q. How can reaction conditions be optimized for improved yield and scalability?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for carboxamide bond formation .
- Catalysts : Use of triethylamine or DMAP to accelerate nucleophilic substitutions .
- Temperature control : Stepwise heating (e.g., 60°C for cyclization, 100°C for condensations) minimizes side reactions .
Q. What biological targets and assays are relevant for evaluating its activity?
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) to measure IC₅₀ values .
- Cellular models : In vitro cytotoxicity screening against cancer cell lines (e.g., MTT assays on HeLa or MCF-7 cells) .
- Binding studies : Surface plasmon resonance (SPR) to quantify interactions with targets like cyclooxygenase-2 (COX-2) .
Q. How can contradictions in binding affinity data be resolved?
- Cross-validation : Compare SPR results with isothermal titration calorimetry (ITC) to confirm thermodynamic parameters .
- Structural analogs : Benchmark against compounds like 3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide to identify substituent effects on binding .
Q. What computational methods predict its mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., ATP-binding pockets in kinases) .
- MD simulations : GROMACS for analyzing stability of ligand-protein complexes over 100-ns trajectories .
Q. How do structural modifications influence its structure-activity relationship (SAR)?
- Key functional groups : The benzo[d][1,3]dioxole moiety enhances lipophilicity and membrane permeability, while the cyclopenta[d]thiazole core contributes to π-π stacking in active sites .
- Modification strategies : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenylbutan-2-yl chain improves metabolic stability .
Q. What protocols are used for in vitro toxicity profiling?
Q. How does its reactivity differ from structurally similar compounds?
- Comparative studies : The fused cyclopenta[d]thiazole system exhibits higher electrophilicity than non-fused thiazoles, increasing susceptibility to nucleophilic attack at the C4-carboxamide position .
- Reaction pathways : Unlike simpler thiadiazoles, its cyclopenta ring undergoes ring-opening under strong acidic conditions, requiring pH-controlled environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
